molecular formula C20H20ClN5O2 B2978669 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 451469-43-5

3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2978669
CAS No.: 451469-43-5
M. Wt: 397.86
InChI Key: GTXDPNMOPAFUKM-UHFFFAOYSA-N
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Description

3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered attention in various fields of scientific research This compound is notable for its unique structure, which includes a benzotriazinone core linked to a piperazine ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carboxylic acids.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. The chlorophenyl group is typically added to the piperazine ring via a halogenation reaction.

    Linking the Components: The final step involves linking the benzotriazinone core to the piperazine ring through a propyl chain. This is achieved using coupling reactions, often facilitated by catalysts and under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the propyl chain.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various biological targets, including enzymes and receptors.

Industry

In industry, it is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
  • 3-{3-[4-(2-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the position of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)22-23-26/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDPNMOPAFUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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